molecular formula C6H12ClNO4 B7889874 N-Me-Glu-OH.HCl

N-Me-Glu-OH.HCl

Cat. No.: B7889874
M. Wt: 197.62 g/mol
InChI Key: LAYOOVKHWQMRIQ-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Me-Glu-OH.HCl, also known as N-Methyl-L-glutamic acid hydrochloride, is a chemically modified amino acid of significant interest in advanced therapeutic research. With the molecular formula C6H11NO4 • HCl and a molecular weight of 197.62 g•mol⁻¹, this compound serves as a critical building block in medicinal chemistry . Its primary research value lies in the design and synthesis of novel peptide-based therapeutics. The incorporation of N-methyl amino acids is a established strategy to enhance the metabolic stability, bioavailability, and binding selectivity of peptide drugs by reducing proteolytic degradation and improving membrane permeability. This compound is particularly valuable in the development of stabilized peptide analogs, such as long-acting amylin receptor agonists for investigating metabolic diseases like obesity and diabetes . Furthermore, N-methyl-L-amino acids like N-Me-Glu can be synthesized through multi-enzyme cascade catalysis, highlighting their relevance in innovative biocatalytic processes . Researchers utilize this building block to explore structure-activity relationships and optimize the pharmacological profile of lead compounds. This compound is offered for laboratory research applications and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(methylamino)pentanedioic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-7-4(6(10)11)2-3-5(8)9;/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11);1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYOOVKHWQMRIQ-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCC(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N Me Glu Oh.hcl

Asymmetric Synthesis of N-Methylated Glutamic Acid Derivatives

The asymmetric synthesis of N-methylated glutamic acid derivatives is crucial for obtaining enantiomerically pure compounds, which is often necessary for biological and pharmaceutical applications. Several strategies have been developed for the asymmetric synthesis of α-amino acids and their N-methylated counterparts. acs.orgrsc.org

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are widely used in asymmetric synthesis to induce stereoselectivity in reactions. These groups are temporarily attached to the molecule undergoing transformation, directing the stereochemical outcome, and are subsequently removed. Approaches utilizing chiral auxiliaries have been explored for the asymmetric synthesis of N-methyl α-amino acids. tandfonline.comnih.govacs.org For instance, asymmetric alkylation of pseudoephedrine glycinamide (B1583983) or sarcosinamide has been reported as a practical method for synthesizing N-methyl-α-amino acids with high enantiomeric enrichment. acs.org Another study described the asymmetric synthesis of α-methylglutamic acid using chiral isocyano amide reagents derived from proline as chiral auxiliary reagents, involving a Michael addition as a key step. tandfonline.com The optical yields reported for α-methylglutamic acid using this method ranged from 10-45% (R-form). tandfonline.com

Enantioselective Catalytic Approaches

Enantioselective catalysis offers an alternative to chiral auxiliaries, employing chiral catalysts to control the stereochemical outcome of a reaction. Various catalytic systems have been developed for the asymmetric synthesis of amino acids and their derivatives. rsc.orghilarispublisher.com For the synthesis of N-substituted α-amino esters, including potentially N-methylated ones, biocatalytic approaches using imine reductases (IREDs) have shown promise, achieving high conversion and excellent enantioselectivity under mild conditions through the reductive amination of α-ketoesters and amines. nih.gov Tandem catalytic protocols involving palladium and isothiourea catalysis have also been developed for the enantioselective synthesis of α-amino acid derivatives, including those with N-allyl-N-methyl substituents, with high stereoselectivity. acs.org Furthermore, N-methyl L-amino acid-derived formamides have been reported as chiral organocatalysts for the enantioselective reduction of aromatic ketimines, demonstrating the utility of N-methyl amino acid derivatives themselves as catalysts in asymmetric synthesis. researchgate.net

Solid-Phase Synthesis of Peptides Incorporating N-Me-Glu-OH.HCl

Solid-phase peptide synthesis (SPPS) is a widely used technique for the synthesis of peptides. Incorporating N-methylated amino acids like this compound into peptide sequences can be challenging due to increased steric hindrance and altered reactivity. peptide.com However, methods have been developed to facilitate the incorporation of N-methyl amino acids into peptides using SPPS. Protected N-methyl-L-glutamic acid derivatives, such as Fmoc-N-methyl-L-glutamic acid γ-tert-butyl ester, are utilized as building blocks in SPPS. chemimpex.com Special coupling conditions are often required for successful coupling to N-methyl amino acids, with reagents like HATU being utilized effectively. peptide.com A solid-phase method for the synthesis of Fmoc-N-Me-AA-OH derivatives has been developed using 2-chlorotrityl chloride resin, involving N-methylation of the amino group followed by Fmoc protection. nih.gov This method demonstrated high yield and purity for tested amino acids. nih.gov

Functionalization and Chemical Modification for Research Applications

This compound and its derivatives can undergo various chemical modifications to introduce new functionalities for research applications, such as the synthesis of probes or conjugates.

Esterification and Amidation Routes for this compound

The carboxylic acid functional groups of glutamic acid derivatives, including N-methylglutamic acid, can be modified through esterification and amidation reactions. Esterification of amino acids can be achieved using various methods, such as reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or trimethylchlorosilane. google.comnih.gov For example, L-glutamic acid-5-methyl ester has been prepared by esterification of L-glutamic acid in methanol catalyzed by H2SO4. google.com A facile two-pot synthesis of N-methyl amino acid esters via reductive amination has also been reported, which does not require side-chain protection and affords products in high yield. acs.org Amidation of carboxylic acids, including those in glutamic acid derivatives, typically involves activation of the carboxylic acid followed by reaction with an amine. researchgate.net Various coupling reagents can be used for amide bond formation, such as carbodiimides or aminium reagents. researchgate.net These methods can be applied to this compound to form esters or amides at either the alpha or gamma carboxylic acid positions, or both, depending on the desired application and protection strategy.

Derivatization for Enhanced Analytical Performance

N-Methyl-L-glutamic acid (N-Me-Glu-OH) is a secondary amino acid. Its polar nature, due to the presence of carboxyl and secondary amino groups, can present challenges for certain analytical techniques, particularly gas chromatography (GC). Derivatization is a common strategy employed to modify the chemical properties of analytes, improving their volatility, thermal stability, and detectability, thereby enhancing analytical performance in techniques like GC and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).

For GC analysis, derivatization typically involves converting polar functional groups (like -OH, -NH₂, -COOH) into less polar, more volatile derivatives. Silylation is a widely used method for amino acids, where active hydrogens are replaced by silyl (B83357) groups. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed for this purpose. MSTFA reacts with active hydrogens to form trimethylsilyl (B98337) (TMS) derivatives, yielding volatile by-products that elute early in the chromatogram. This process protects the functional groups, improving separation and detectability, particularly with detectors like Flame Ionization Detectors (FID) thermofisher.comsigmaaldrich.com. While silylation is effective, it can be sensitive to moisture, which may reduce reaction yield and derivative stability sigmaaldrich.com. Other silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), form tert-butyldimethylsilyl (TBDMS) derivatives, which are reported to be more stable and less moisture-sensitive than TMS derivatives sigmaaldrich.com.

Another derivatization approach for GC-MS analysis of N-methylated amino acids involves esterification followed by acylation. For instance, derivatization with 2 M HCl in methanol can form methyl esters, which are then further derivatized with acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA) nih.gov. Ethyl chloroformate has also been used for derivatizing N-methylated amino acids for GC-MS analysis, yielding derivatives that produce characteristic fragment ions under electron ionization (EI) conditions, aiding in identification researchgate.netnih.gov.

For HPLC analysis, particularly when coupled with UV or fluorescence detection, derivatization is often used to introduce a chromophore or fluorophore into the N-methyl-L-glutamic acid molecule. This enhances detectability as the native compound may lack sufficient absorption or fluorescence properties. Chiral derivatizing agents are also used in HPLC to enable the separation of enantiomers. N-Methyl-L-glutamic acid (NMLG) and N-methyl-D-glutamate (NMDG) have been detected and separated using HPLC after derivatization with chiral reagents. nih.govnih.gov.

One such chiral derivatization procedure for the analysis of N-methyl-D/L-glutamate involves using N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂), an analog of Marfey's reagent nih.govresearchgate.net. This reagent reacts with amino acids to form diastereomers that can be separated by reversed-phase HPLC. Detection is typically performed by UV absorption, for example, at 340 nm nih.govresearchgate.net. This method has shown sensitivity down to picomole levels and does not require pre-treatment to remove primary amino acids, which can interfere with the detection of secondary amino acids like N-methylglutamate when using other reagents like o-phthaldialdehyde (OPA) nih.govresearchgate.netnih.gov. OPA is a common derivatizing agent for primary amino acids, but it does not react with secondary amino acids unless they are oxidized beforehand google.comlcms.cz.

Research findings highlight the effectiveness of these derivatization strategies. For example, studies using FDNP-Val-NH₂ derivatization coupled with HPLC have successfully identified and quantified N-methyl-D-glutamate (NMDG) and N-methyl-L-glutamate (NMLG) in biological samples nih.govnih.govresearchgate.net. The separation of the diastereomers allows for the determination of the individual enantiomers.

While specific detailed data tables for this compound derivatization yields or comparative analytical performance across various methods were not extensively found in the immediate search results focused solely on this compound's derivatization for analytical performance enhancement, the principles and reagents applied to other N-methylated amino acids and amino acids in general are directly relevant and indicate the types of data that would be generated in such studies (e.g., chromatographic separation efficiency, detection limits, linearity, reproducibility). The application of reagents like FDNP-Val-NH₂ for HPLC-UV nih.govresearchgate.net and silylation reagents like MSTFA or MTBSTFA for GC-MS thermofisher.comsigmaaldrich.com demonstrates established methodologies for enhancing the analytical characteristics of N-methyl-L-glutamic acid.

Below is a conceptual table illustrating typical data points that would be evaluated when assessing derivatization methods for enhanced analytical performance. Specific values for this compound would depend on the exact method and instrumentation used in a particular study.

Derivatization MethodAnalytical TechniqueDetectorExample Reagent(s)Key Performance IndicatorTypical Outcome (Illustrative)
SilylationGCFID, MSMSTFA, MTBSTFAVolatility, Peak ShapeImproved peak symmetry, GC compatibility
Esterification + AcylationGC-MSMSHCl/MeOH + PFPA, Ethyl ChloroformateVolatility, FragmentationCharacteristic ions for identification
Chiral DerivatizationHPLCUV, FluorescenceFDNP-Val-NH₂Enantiomer Separation, DetectabilityBaseline separation of enantiomers, Low detection limits
Chromophore/Fluorophore TaggingHPLCUV, Fluorescence(Various, e.g., related to OPA for primary amines, but specific for secondary)DetectabilityEnhanced signal intensity

This table summarizes the general approaches and expected benefits of derivatization as applied to compounds like N-Methyl-L-glutamic acid for analytical purposes.

Biochemical Pathways and Enzymatic Interactions Involving N Me Glu Oh.hcl

Enzymology of N-Methylated Glutamate (B1630785) and Analog Metabolism

The metabolism of N-methylated amino acids, including N-methylglutamic acid, involves specific enzymatic reactions for their synthesis and degradation. These pathways are particularly relevant in organisms that utilize methylated amines as carbon or nitrogen sources.

Exploration of Biosynthetic Pathways (e.g., Methane (B114726) Metabolism Intermediates)

N-methyl-L-glutamic acid (methylglutamate) is recognized as an intermediate in methane metabolism in certain bacteria. hmdb.caebi.ac.ukwikipedia.orgwikipedia.orgasm.orgfrontiersin.orgpnas.orggenome.jp Biosynthesis of N-methylglutamic acid occurs through the enzymatic transfer of a methyl group. The enzyme responsible for the synthesis of N-methylglutamic acid from methylamine (B109427) and L-glutamate is methylamine—glutamate N-methyltransferase (EC 2.1.1.21). ebi.ac.ukwikipedia.orgwikipedia.orggenome.jp This enzyme catalyzes the reversible reaction:

Methylamine + L-glutamate NH₃ + N-methyl-L-glutamate wikipedia.org

This enzymatic synthesis has been studied in microorganisms capable of growth on methylamine. ebi.ac.ukwikipedia.orgnih.gov The N-methylglutamate pathway serves as an alternative mechanism for methylamine metabolism in some Gram-negative bacteria that lack the methylamine dehydrogenase pathway. frontiersin.orgnih.gov In some organisms, such as Methylocella silvestris, γ-glutamylmethylamide (GMA) is an essential intermediate in the metabolism of methylamine, which is then converted to N-methylglutamate. asm.org The enzyme γ-glutamylmethylamide synthetase (GMAS) is involved in the initial step of converting methylamine and glutamate to GMA, which is subsequently processed to NMG. asm.orgfrontiersin.orgnih.gov

Characterization of Enzymatic Degradation Routes

The degradation of N-methylglutamic acid is primarily catalyzed by the enzyme N-methylglutamate dehydrogenase (EC 1.5.99.5). hmdb.caebi.ac.ukwikipedia.orggenome.jpqmul.ac.uk This enzyme facilitates the oxidative demethylation of N-methyl-L-glutamate, regenerating L-glutamate and producing formaldehyde (B43269). hmdb.caebi.ac.ukwikipedia.orgqmul.ac.uk The reaction catalyzed by methylglutamate dehydrogenase is:

N-methyl-L-glutamate + acceptor + H₂O = L-glutamate + formaldehyde + reduced acceptor qmul.ac.uk

Methylglutamate dehydrogenase is a membrane-bound enzyme in some bacteria, and its activity can be solubilized and partially purified. portlandpress.com Studies have shown that this enzyme can also exhibit activity with other N-methyl-substituted amino acids, such as sarcosine, N-methylalanine, and N-methylaspartate. portlandpress.com

Steady-State and Transient Kinetic Analysis of Relevant Enzymes

Kinetic studies have been performed on N-methylglutamate dehydrogenase. Analysis of the enzyme's kinetics suggests a group transfer mechanism, often referred to as a Ping Pong mechanism. portlandpress.com Early kinetic studies on the solubilized enzyme from Pseudomonas aminovorans provided insights into its reaction mechanism and substrate specificity. wikipedia.orgqmul.ac.ukportlandpress.com

While detailed kinetic data for methylamine—glutamate N-methyltransferase is less extensively characterized in the provided sources, the reversibility of the reaction it catalyzes indicates that reaction kinetics would govern the equilibrium between substrates and products in the biosynthetic pathway. researchgate.net

Table 1 summarizes key enzymes involved in N-methylglutamate metabolism.

Enzyme NameEC NumberRole in NMG MetabolismSubstratesProducts
Methylamine—glutamate N-methyltransferase2.1.1.21BiosynthesisMethylamine, L-glutamateNH₃, N-methyl-L-glutamate
Methylglutamate dehydrogenase1.5.99.5DegradationN-methyl-L-glutamate, acceptorL-glutamate, formaldehyde, reduced acceptor
γ-Glutamylmethylamide synthetaseNot specifiedIntermediate BiosynthesisMethylamine, L-glutamateγ-Glutamylmethylamide, H₂O

Investigation of N-Me-Glu-OH.HCl within Cellular Homeostatic Mechanisms

N-methylglutamic acid's role in cellular homeostasis is primarily linked to its involvement in nitrogen and carbon metabolism, particularly in microorganisms utilizing methylated amines. As an intermediate in the metabolism of methylamine, N-methylglutamic acid contributes to the cellular balance of glutamate and the processing of one-carbon units. hmdb.caebi.ac.ukwikipedia.orgasm.orgfrontiersin.org The degradation of N-methylglutamate by methylglutamate dehydrogenase regenerates glutamate, which is a central molecule in cellular nitrogen metabolism and protein synthesis. hmdb.caebi.ac.ukwikipedia.orgqmul.ac.uk

In a broader context, the homeostasis of amino acids within cells is crucial for various functions, including protein synthesis, energy metabolism, and nitrogen balance. researchgate.netbiologists.com While the direct role of N-methylglutamic acid in mammalian cellular homeostatic mechanisms is not as broadly documented as that of canonical amino acids like glutamate, its presence as a metabolite in some organisms highlights its potential influence on metabolic fluxes related to one-carbon metabolism and amino acid pools in those systems. hmdb.caebi.ac.ukasm.orgfrontiersin.org Studies on the effects of non-protein amino acids, such as β-N-methylamino-L-alanine (BMAA), on intracellular amino acid levels and cellular homeostasis provide a comparative context, indicating that the presence of modified amino acids can impact the balance of protein amino acids. mdpi.com

Characterization of Cellular Uptake and Transport Systems

The cellular uptake and transport of N-methylglutamic acid would rely on amino acid transport systems. Amino acid transporters are essential for mediating the movement of amino acids across biological membranes, a process critical for maintaining intracellular amino acid concentrations. researchgate.netbiologists.com These transport systems exhibit varying substrate specificities and mechanisms. researchgate.netjci.org

Research on amino acid transport systems has identified various transporters that handle different classes of amino acids. For instance, System A is a Na⁺-coupled transporter that recognizes N-methyl amino acids, with α-(N-methylamino)isobutyric acid (MeAIB) being a characteristic substrate. biologists.com While MeAIB is an analog and not N-methylglutamic acid itself, the recognition of N-methylated amino acids by System A suggests a potential route for N-methylglutamic acid transport in cells expressing this system. However, studies on other transport systems, such as system B⁰,⁺, have shown that while they transport zwitterionic and cationic amino acids, the N-methylated amino acid α-(methylamino)isobutyric acid (MeAIB) did not show significant inhibition of transport, and glutamate was also not a substrate. jci.org This highlights the specificity of different transport systems and suggests that the transport of N-methylglutamic acid would depend on the presence and activity of specific transporters capable of recognizing its structure.

Detailed characterization of the specific transport systems responsible for N-methylglutamic acid uptake and efflux in various biological systems, particularly in the microorganisms where it is a key metabolite, would require dedicated transport studies. These studies often involve techniques such as radiotracer uptake assays and inhibition experiments to identify the transport systems involved, their kinetics, and their driving forces. researchgate.netnih.gov

Molecular Mechanisms of N Me Glu Oh.hcl Action and Receptor Biology

Ligand-Receptor Binding Studies of N-Me-Glu-OH.HCl

Ligand-receptor binding studies are fundamental in quantifying the interaction between a compound and its target receptor. These studies provide insights into the affinity, kinetics, and specificity of the binding process.

Quantitative Assessment of Binding Affinity and Kinetics

Quantitative assessment of binding affinity and kinetics involves determining how strongly a ligand binds to a receptor and the rates at which this binding and unbinding occur. Affinity is typically expressed as the dissociation constant (Kd), while kinetics are described by the association (kon) and dissociation (koff) rate constants. These parameters are crucial for understanding the pharmacological profile of a compound. The equilibrium dissociation constant (KB) represents the concentration of a ligand required to occupy 50% of the total receptor population. mdpi.com

Binding kinetics, including on and off rates, are essential for efficient biological activity in vivo, as interactions often occur among competing molecules. acs.org Differences in binding kinetics between different forms of antigens have been reported. acs.org Techniques like surface plasmon resonance (SPR) can be used to investigate binding kinetics and thermodynamics. vetmeduni.ac.at For example, SPR was used to study the binding of dipeptidyl peptidase-4 inhibitors, revealing rapid association and slow off-rates for some compounds. vetmeduni.ac.at

Radioligand and Fluorescent Ligand Binding Assay Development

Radioligand and fluorescent ligand binding assays are widely used techniques to study receptor binding. Radioligand binding assays utilize a radioactively labeled compound that binds to the receptor, allowing for the quantification of binding sites and affinity based on the amount of radioactivity bound. revvity.comrevvity.com Fluorescent ligand binding assays employ a fluorescently labeled compound, and binding is detected by measuring fluorescence signals. mdpi.comnih.gov These assays can be configured to determine receptor kinetics, saturation binding, or detect inhibitors of ligand binding. revvity.com

Radioligands with high specific activity and purity are well-suited for ligand binding assays, providing high specific signal with low background. revvity.comrevvity.com The choice of radioisotope (e.g., ³H or ¹²⁵I) depends on factors like receptor density and ligand affinity. revvity.com Scintillation proximity assay (SPA) is a format where receptors are immobilized on beads containing scintillant, and bound radioligand is detected by the proximity-induced emission of light. revvity.com

Fluorescence assays, such as those based on ethidium (B1194527) bromide measurement of pore permeation, can also be used to assess binding potency. nih.gov For example, a fluorescence assay was used to assess the binding potency of iodinated compounds for the P2X7 receptor. nih.gov Fluorescent ligands have also been developed for studying cannabinoid receptors, with their binding affinity assessed through both radioligand and fluorescent binding assays. mdpi.com

Specific details on the development or use of radioligands or fluorescent ligands specifically for this compound were not found in the provided search results. However, the principles and methods described for other ligands and receptors would be applicable to studying this compound if suitable labeled versions were available.

Functional Characterization of Receptor-Mediated Responses

Beyond just binding, it is crucial to characterize the functional consequences of this compound binding to its target receptors. This involves examining how the compound affects receptor activity and downstream signaling pathways.

G Protein-Coupled Receptor Activation Profiles

G protein-coupled receptors (GPCRs) constitute a large family of cell surface receptors that detect extracellular molecules and activate intracellular responses through interactions with heterotrimeric G proteins. nih.govwikipedia.orgsci-hub.se Ligand binding to a GPCR induces a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα subunit from the Gβγ dimer and subsequent modulation of downstream effector molecules like enzymes and ion channels. nih.govmonash.eduwikipedia.org GPCRs are involved in a wide range of physiological processes and are important drug targets. monash.eduwikipedia.org Metabotropic glutamate (B1630785) receptors are a class of GPCRs that are activated by glutamate. drugbank.commdpi.comnih.gov Activation of mGluRs can trigger different signaling cascades, including those involving the accumulation of inositol (B14025) phosphates and modulation of cAMP levels. pnas.org

The activation profile of a ligand at a GPCR can be complex, involving not only the degree to which it activates G proteins (efficacy) but also which specific G protein pathways are engaged (signaling bias). monash.edu Conformational flexibility of GPCRs is intimately tied to their function and their ability to activate G proteins. monash.edu Studies have investigated the conformational transitions involved in GPCR activation and their interaction with G proteins. caltech.edumonash.edu

The provided search results discuss the general mechanisms of GPCR activation and signaling, including in the context of metabotropic glutamate receptors. nih.govmonash.eduwikipedia.orgsci-hub.sepnas.orgplos.org However, there is no specific information regarding the activation profile of this compound at any GPCR, including mGluRs. If this compound were found to interact with mGluRs, functional studies would be necessary to determine if it acts as an agonist, antagonist, or allosteric modulator and to characterize the specific signaling pathways it affects. Techniques such as measuring intracellular calcium release, cAMP accumulation, or G protein activation assays (e.g., GTPγS binding) would be relevant for such characterization. nih.govpnas.org

Elucidation of Intracellular Signaling Cascades

The activation of glutamate receptors, particularly the ionotropic subtypes, triggers a cascade of intracellular events. Upon binding of an agonist, these receptors function as ion channels, leading to the influx of cations into the neuron. This influx results in depolarization of the postsynaptic membrane and the initiation of downstream signaling pathways. In the context of excessive stimulation, as is the case with excitotoxicity, the sustained influx of ions, notably calcium, overwhelms cellular homeostatic mechanisms. This calcium dysregulation is a critical trigger for numerous intracellular signaling cascades that contribute to neuronal damage and death. These cascades can involve the activation of various enzymes, including phospholipases, endonucleases, and proteases such as calpain. fishersci.no The excessive calcium can also impact mitochondrial function and lead to endoplasmic reticulum stress. metabolomicsworkbench.org While direct studies on this compound's specific intracellular signaling fingerprint are limited in the provided context, its structural similarity to glutamate suggests it could potentially engage similar pathways upon receptor interaction.

Mechanisms of Excitotoxicity Mediated by Glutamate Analogs, including this compound

Excitotoxicity is a pathological process where excessive stimulation of excitatory amino acid receptors by glutamate or its analogs leads to neuronal damage and death. fishersci.nowikipedia.org This phenomenon is implicated in various acute and chronic neurological disorders. fishersci.nowikipedia.orgaksci.comnih.gov Glutamate analogs, such as N-methyl-D-aspartate (NMDA) and β-N-methylamino-L-alanine (BMAA), are known to exert excitotoxic effects by acting as agonists at glutamate receptors. fishersci.noiarc.fr Given that this compound is a methyl derivative of glutamic acid, it is plausible that it could similarly interact with glutamate receptors and contribute to excitotoxicity under conditions of excessive concentration or prolonged exposure. The excitotoxic effects of glutamate analogs are primarily mediated through the overactivation of ionotropic glutamate receptors. nih.gov

Role of Ionotropic Glutamate Receptors (e.g., NMDA Receptors)

Ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast excitatory synaptic transmission. The NMDA receptor is particularly crucial in excitotoxicity due to its high permeability to calcium ions. nih.gov Excessive extracellular levels of glutamate or potent glutamate analogs lead to sustained activation of these receptors, resulting in a massive influx of Ca2+ into the postsynaptic neuron. fishersci.nowikipedia.org This uncontrolled calcium entry is a primary driver of excitotoxic injury. fishersci.nonih.gov Studies on other glutamate analogs like NMDA and BMAA demonstrate their ability to activate NMDA and AMPA receptors, leading to neuronal damage. fishersci.noiarc.fr While direct experimental data on this compound's precise affinity and efficacy at different ionotropic glutamate receptor subtypes are not detailed in the provided information, its structural relationship to glutamate suggests a potential for interaction, particularly with NMDA receptors, which are highly sensitive to structural analogs of glutamate. iarc.fr The distinction between synaptic and extrasynaptic NMDA receptors is also relevant, as extrasynaptic receptors have been suggested to play a more prominent role in triggering cell death pathways during excitotoxicity. fishersci.no

Calcium Dysregulation and Downstream Cellular Perturbations

A hallmark of excitotoxicity is the severe dysregulation of intracellular calcium homeostasis. fishersci.nometabolomicsworkbench.orgnih.gov The excessive influx of Ca2+ through persistently open ionotropic glutamate receptor channels, especially NMDA receptors, overwhelms the cell's capacity to buffer and extrude calcium. fishersci.no This leads to a sustained elevation of intracellular calcium concentration, both in the cytosol and within organelles like mitochondria and the endoplasmic reticulum. fishersci.nometabolomicsworkbench.org The elevated intracellular calcium triggers a cascade of deleterious events. It activates calcium-dependent enzymes such as proteases (e.g., calpain), lipases, and endonucleases, which degrade cellular components, leading to cytoskeletal breakdown, membrane damage, and DNA fragmentation. fishersci.no Mitochondrial calcium overload impairs mitochondrial function, disrupting ATP production and increasing the generation of reactive oxygen species. nih.gov Furthermore, dysregulation of ER calcium stores can lead to ER stress, contributing to cellular dysfunction and apoptosis. metabolomicsworkbench.org These downstream cellular perturbations collectively contribute to the irreversible neuronal damage observed in excitotoxicity. fishersci.nonih.gov

Oxidative Stress and Reactive Species Generation in Excitotoxic Pathways

Oxidative stress is a significant contributor to excitotoxic neuronal injury. wikipedia.org The excessive influx of calcium during excitotoxicity plays a key role in the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). fishersci.nowikipedia.orgnih.gov Mitochondrial dysfunction, a consequence of calcium overload, is a major source of ROS production. nih.gov Activation of enzymes like neuronal nitric oxide synthase (nNOS) by high intracellular calcium levels leads to the production of nitric oxide (NO), which can then react with superoxide (B77818) radicals to form highly reactive peroxynitrite. These reactive species cause oxidative damage to lipids (lipid peroxidation), proteins (protein oxidation), and DNA, disrupting their structure and function. Oxidative stress can also impair the function of glutamate transporters, further exacerbating extracellular glutamate accumulation and perpetuating the excitotoxic cycle. This interplay between excessive glutamate receptor activation, calcium dysregulation, and oxidative stress forms a vicious cycle that drives neuronal death in excitotoxicity. wikipedia.org

Advanced Analytical and Spectroscopic Characterization of N Me Glu Oh.hcl

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation and quantification of N-Me-Glu-OH.HCl from complex mixtures, as well as for assessing its purity. Due to the polar nature of amino acids, including N-methylated ones, derivatization is often required for certain chromatographic techniques like Gas Chromatography (GC). sigmaaldrich.comthermofisher.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids. sigmaaldrich.com Method development for N-methylated amino acids like N-methylglutamic acid often involves reversed-phase HPLC coupled with pre-column derivatization to enhance detection sensitivity and enable separation of closely related compounds, including enantiomers. nih.govnih.govresearchgate.netresearchgate.net

Several derivatization reagents have been employed for the HPLC analysis of N-methylated amino acids. For instance, N-alpha-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2), an analog of Marfey's reagent, has been used for the one-step derivatization of acidic D-amino acids and their N-methyl derivatives, including N-methyl-D-glutamate (NMDG). This method allows for the separation of diastereomers on a reversed-phase ODS-Hypersil column using a gradient elution with trifluoroacetic acid (TFA)/water and TFA/acetonitrile, with detection at 340 nm. This approach avoids the need for prior removal of primary amino acids, which can interfere with other derivatization methods like those using o-phthaldialdehyde (OPA). nih.govnih.gov

Another chiral reagent, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), has also been used for precolumn derivatization to resolve enantiomers of N-methylated amino acids, including NMDG and N-methyl-L-glutamate (NMLG). However, methods using FLEC often require the removal of neutral and basic substances and primary amino acids before derivatization, and can involve longer analysis times. nih.govresearchgate.net

Automated two-step column-switching HPLC systems have also been developed, combining separation from primary amino acids with subsequent chiral separation of N-methylated amino acid derivatives formed with fluorescent reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). researchgate.net

HPLC analysis of N-methylated amino acids has shown that the presence of the N-methyl group can affect their chromatographic behavior, typically leading to decreased retention times compared to their non-methylated counterparts due to altered hydrophobicity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of amino acids, including N-methylated derivatives, particularly when coupled with appropriate derivatization procedures. nih.govsigmaaldrich.comthermofisher.comsigmaaldrich.comacs.orgresearchgate.net Derivatization is necessary to convert the polar amino acids into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.comthermofisher.comsigmaaldrich.com

Various derivatization reagents have been explored for GC-MS analysis of amino acids. Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used. sigmaaldrich.comthermofisher.comsigmaaldrich.comnist.gov MSTFA forms volatile by-products and elutes with the solvent front, while MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives, which are generally more stable and less sensitive to moisture than trimethylsilyl (B98337) (TMS) derivatives formed by reagents like BSTFA. sigmaaldrich.comsigmaaldrich.com

Another derivatization approach involves alkyl chloroformates, such as methyl chloroformate, which react with amino and other functional groups to form methyl esters of methoxycarbonyl derivatives. nih.govresearchgate.netnist.gov This method has been applied for the GC-MS analysis of amino acids in biological samples. researchgate.netnist.gov

GC-MS analysis of derivatized N-methylated amino acids relies on their retention times and characteristic fragmentation patterns in the mass spectrometer for identification and quantification. nih.govsigmaaldrich.com Studies have characterized N-methylated amino acids by GC-MS after derivatization with ethyl chloroformate, observing characteristic fragment ions that aid in identification, including differentiation of isomeric/isobaric compounds. nih.gov The electron ionization (EI) mass spectra of ethyl chloroformate derivatives of N-methyl amino acids often show abundant [M-COOC2H5]+ ions. nih.gov

GC-MS methods have been developed for the simultaneous assay of multiple free amino acids, including those that would correspond to the structure of N-methylglutamic acid once derivatized, using reagents like MTBSTFA. These methods have demonstrated good reproducibility, detection limits, and linearity. acs.org

The Human Metabolome Database (HMDB) and Livestock Metabolome Database (LMDB) contain experimental GC-MS spectra for N-methyl-L-glutamic acid, including spectra of TMS-derivatized forms (2 TMS and 3 TMS derivatives), which can be used for comparative analysis and identification hmdb.calmdb.ca.

Spectroscopic Investigations for Structural and Conformational Elucidation

Spectroscopic techniques provide valuable information about the molecular structure, functional groups, and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation and assignment of atoms within a molecule. Both ¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of amino acids and their derivatives, including N-methylated forms. hmdb.camimedb.orgacs.org

NMR studies can provide information about the chemical environment of each nucleus, allowing for the assignment of specific peaks to corresponding atoms in the this compound molecule. The chemical shifts and coupling constants observed in NMR spectra are indicative of the functional groups present and their connectivity. For N-methylglutamic acid, characteristic signals would be expected for the N-methyl protons, the alpha proton, the beta and gamma methylene (B1212753) protons, and the carboxyl carbons.

NMR spectroscopy can also be used to study the conformation of amino acids in solution. For instance, analysis of ³J values in ¹H NMR spectra can provide insights into the dihedral angles and preferred rotamers around the single bonds in the molecule. acs.org Studies on methylated glutamic acid analogues have utilized NMR to investigate their solution-state conformations. acs.org

Predicted ¹H and ¹³C NMR spectra for N-methyl-L-glutamic acid are available in databases, which can serve as a reference for experimental data obtained for this compound hmdb.camimedb.org.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations of a compound. These techniques are complementary, as IR spectroscopy measures the absorption of infrared light by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures the scattering of light by molecular vibrations that cause a change in polarizability. fu-berlin.de

For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its functional groups, such as the carboxylate groups (COO⁻), the protonated amino group (N⁺H₂CH₃), the methylene groups (CH₂), and the methyl group (CH₃). researchgate.netpublish.csiro.aunih.gov

Studies on glutamic acid and its related compounds, including the hydrochloride salt, have used Raman spectroscopy to identify different ionic species and assign vibrational modes. researchgate.net The IR spectrum of racemic N-methylglutamic acid in the solid state has shown absorptions indicative of the zwitterionic form, with protonation at the amino nitrogen. publish.csiro.au

Specific vibrational assignments for glutamic acid and related structures from Raman spectroscopy include bands corresponding to CH₂ deformation and wagging modes, symmetrical COO⁻ stretching vibrations, and NH₂ twisting and NH₃⁺ rocking modes. researchgate.net While these assignments are for glutamic acid, similar vibrational modes, albeit with potential shifts due to the N-methylation and protonation, would be expected for this compound.

Predicted IR spectra for N-methyl-L-glutamic acid are also available in databases hmdb.ca.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the chirality and conformation of molecules, particularly those containing a chromophore in a chiral environment. Amino acids, when chiral, exhibit CD signals in the ultraviolet region due to the n→π* and π→π* transitions of the carboxyl and amino groups.

For this compound, if it is in an enantiomerically pure form (either L or D), CD spectroscopy can be used to confirm its chirality and assess its optical purity. The CD spectrum is sensitive to the three-dimensional arrangement of atoms and can provide information about the preferred conformation in solution.

Studies on peptides containing N-methylated and heterochiral amino acids have utilized CD spectroscopy to investigate their secondary structures, such as β-sheets and β-turns. nih.govrsc.org Changes in the CD spectrum, such as shifts in minima or changes in intensity, can indicate alterations in conformation or the induction of specific secondary structures. nih.govrsc.orgspiedigitallibrary.org

Mass Spectrometry for Molecular Identification and Metabolomic Research

Mass spectrometry (MS) is a powerful analytical technique employed for the identification and characterization of this compound, as well as for its detection and quantification in complex biological matrices within metabolomic studies. While this compound is a hydrochloride salt, mass spectrometric analysis typically focuses on the ionized form of the N-methyl-L-glutamic acid moiety (the free base), as the salt dissociates during the ionization process under common conditions such as Electrospray Ionization (ESI). The molecular weight of this compound is approximately 197.62 g/mol , corresponding to the sum of the molecular weight of N-methyl-L-glutamic acid (161.16 g/mol ) and HCl (36.46 g/mol ) fishersci.nofishersci.no. However, the mass-to-charge (m/z) values observed in positive mode MS will predominantly relate to the protonated form of the free base, [M+H]⁺.

Commonly used ionization techniques for amino acids and their derivatives include ESI and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring prior derivatization for GC-MS to enhance volatility fishersci.nouni.luwikipedia.org. Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are frequently utilized for the analysis of N-methyl-L-glutamic acid in various applications, including metabolomics fishersci.nometabolomicsworkbench.orgnih.gov.

Mass spectral data for N-methyl-L-glutamic acid (C₆H₁₁NO₄) show a characteristic protonated molecular ion peak at m/z 162.076 fishersci.nometabolomicsworkbench.orghmdb.ca. Fragmentation of this precursor ion in MS/MS experiments yields specific product ions that are crucial for definitive identification. Analysis of the fragmentation pattern provides structural information. For instance, collision-induced dissociation (CID) of the [M+H]⁺ ion at m/z 162.076 has been reported to produce fragment ions at m/z values including 144.065598, 116.070702, and 98.060371 fishersci.nometabolomicsworkbench.org. These fragments correspond to characteristic losses from the protonated molecule, such as the loss of water or parts of the amino acid side chain or carboxyl groups.

The following table summarizes representative mass spectral fragmentation data observed for the protonated N-methyl-L-glutamic acid:

Precursor Ion (m/z)Ion ModeFragmentation MethodFragment Ions (m/z)Source
162.076PositiveMS/MS144.066, 116.071, 98.060, 85.029, etc. fishersci.no
162.076PositiveLC-ESI-QQ (CE: 10V)145.1, 144.2, 127.2, 116.3, 98.1, 85.1, 54.0, etc. metabolomicsworkbench.org
162.075958PositiveNot specified144.0688, 116.0707, 98.0604, etc. hmdb.ca

Note: Specific fragment intensities can vary depending on the instrument and experimental conditions (e.g., collision energy).

Computational Chemistry and Structural Biology of N Me Glu Oh.hcl Interactions

Molecular Modeling and Dynamics Simulations of N-Me-Glu-OH.HCl Systems

Molecular modeling and dynamics simulations are widely used to study the structural and dynamic aspects of molecular systems, including small molecules like this compound and their complexes with biological macromolecules. Molecular dynamics simulations, for instance, can provide detailed insights into the structural stability and conformational flexibility of protein-ligand complexes over time, simulating conditions that mimic the biological environment chemisgroup.us.

Ligand-Protein Docking and Binding Free Energy Calculations

Ligand-protein docking is a computational technique used to predict the preferred orientation (pose) and binding affinity of a small molecule ligand, such as this compound, when it binds to a protein target univr.it. The basic principle involves determining the binding strength based on the interaction energy between the ligand and the protein frontiersin.org. Docking programs explore various possible binding orientations and conformations of the ligand within the protein's binding site and score them based on energy functions, which can be molecular mechanics, empirical, or semi-empirical univr.itfrontiersin.org. The most stable structure is typically associated with the lowest (most negative) docking energy, indicating stronger binding frontiersin.org.

Following docking, binding free energy calculations can provide a more refined estimation of the interaction strength. Methods like Molecular Mechanics combined with Generalized Born Surface Area (MM-GBSA) or Poisson–Boltzmann Surface Area (MM-PBSA) are commonly employed to calculate the binding free energy (ΔGbind) chemisgroup.usmdpi.comrsc.org. These methods decompose the total binding energy into different components, including van der Waals energy (ΔEvdw), electrostatic energy (ΔEel), and solvation free energy (ΔGSOLV) chemisgroup.usmdpi.comrsc.org.

While specific detailed research findings on the ligand-protein docking and binding free energy calculations specifically for this compound interacting with a particular protein target were not extensively found in the provided search results, the methodologies are well-established and applicable. Studies on other glutamate (B1630785) derivatives or similar small molecules interacting with proteins, such as N-sulphonyl-glutamic acid inhibitors of MurD ligase, demonstrate the application of LIE and MM-GBSA methods to analyze interaction energies and predict binding affinities researchgate.net. These studies highlight the importance of non-polar van der Waals interactions as potential main driving forces for binding researchgate.net.

A general representation of energy components contributing to binding free energy in MM-GBSA/PBSA methods is shown below:

Energy ComponentDescription
ΔGbindTotal binding free energy
ΔGMMMolecular mechanics energy difference (includes bonded and non-bonded terms like van der Waals and electrostatics)
ΔGSolvSolvation free energy difference (polar and non-polar contributions)
ΔGSASurface area energy difference

ΔGbind = ΔGMM + ΔGSolv + ΔGSA mdpi.com

Conformational Analysis of this compound and its Complexes

Conformational analysis is crucial for understanding the flexibility of this compound and how its shape might change upon binding to a protein. Molecules can exist in different three-dimensional structures (conformers) due to rotation around single bonds univr.it. For a molecule with multiple rotatable bonds, the number of possible conformations can be significant univr.it. Computational methods, such as Monte Carlo-Molecular Mechanics (MM) approaches or systematic grid searches, can be used to explore the conformational space and identify low-energy conformers acs.orgresearchgate.net.

The conformational preferences of amino acid residues, including modified ones, are often described by dihedral angles acs.org. For this compound, the main-chain conformation can be characterized by the dihedral angles φ and ψ, while the side-chain conformation is described by χ angles (χ1, χ2, etc.) acs.org. Studies on other amino acid derivatives and peptides utilize techniques like CD spectrophotometry and NMR-VT experiments in conjunction with computational analysis to determine preferred conformations and identify stabilizing interactions like intramolecular hydrogen bonding acs.org.

In protein-ligand complexes, the conformation of both the ligand and the protein can change upon binding univr.itnih.gov. Molecular dynamics simulations are particularly useful for studying these dynamic conformational changes and sampling the ensemble of structures adopted by the ligand and the protein-ligand complex over time acs.orgdergipark.org.tr. Analyzing the trajectory from MD simulations allows researchers to understand the flexibility of this compound within the binding site and how its conformation is influenced by interactions with the protein residues and the surrounding solvent.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of molecules, including this compound. These calculations can determine properties such as molecular orbitals (e.g., HOMO and LUMO energies), charge distribution, electrostatic potential, and reactivity acs.orgresearchgate.netresearchgate.netfujifilm.com. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT), often with various basis sets, are commonly employed for these calculations acs.orgresearchgate.netresearchgate.net.

Electronic properties derived from quantum chemical calculations can be correlated with the reactivity of the compound. For instance, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are related to a molecule's ability to donate or accept electrons, respectively, which is fundamental to understanding chemical reactions and interactions acs.org. Studies on other organic compounds have shown correlations between quantum chemical descriptors like HOMO energy and their reactivity in various processes acs.org.

For this compound, quantum chemical calculations can provide insights into the electronic distribution around the methylamino, carboxylic acid, and methoxy (B1213986) groups, as well as the influence of the hydrochloride salt. This information is vital for understanding its potential to participate in chemical reactions, form hydrogen bonds, or engage in electrostatic interactions with protein residues. Such calculations can also help elucidate reaction mechanisms involving the compound, such as potential nucleophilic substitution or decarboxylation reactions typical of amino acid derivatives smolecule.com.

Homology Modeling and Structural Insights into this compound Interacting Proteins

When the experimental three-dimensional structure of a protein that interacts with this compound is not available, homology modeling can be used to create a theoretical model of the protein structure uni-frankfurt.debioinformaticsreview.comslideshare.net. Homology modeling, also known as comparative modeling, relies on the principle that proteins with similar amino acid sequences tend to have similar three-dimensional structures uni-frankfurt.debioinformaticsreview.com. By identifying a homologous protein with a known experimental structure (the template), a model of the target protein can be constructed based on the sequence alignment uni-frankfurt.debioinformaticsreview.comslideshare.net.

The process typically involves identifying suitable template structures, aligning the target protein sequence with the template sequence, building the protein backbone, modeling loops and side chains, and refining and validating the final model bioinformaticsreview.comslideshare.net. The accuracy of the homology model depends significantly on the sequence identity between the target and template proteins; models are generally more accurate when the sequence identity is above 30% uni-frankfurt.deslideshare.net.

Once a homology model of the interacting protein is generated, it can be used as the receptor structure for ligand-protein docking and molecular dynamics simulations with this compound frontiersin.org. This allows for the prediction of potential binding sites and the analysis of interactions between this compound and the protein residues within the modeled structure frontiersin.org. Structural insights gained from analyzing the interaction interface in the homology model can help identify key residues involved in binding, understand the nature of the interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts), and inform further experimental studies or modifications of the ligand structure. Studies on predicting interacting proteins from homology-modeled complex structures highlight the value of this approach in understanding protein-protein interactions, which shares principles with protein-ligand interactions nih.gov.

In Vitro and in Vivo Research Models for Mechanistic Elucidation of N Me Glu Oh.hcl Biology

Cellular Models for Studying N-Me-Glu-OH.HCl Effects (non-human clinical cell lines)

Cellular models provide a controlled environment to investigate the direct effects of compounds on neuronal and glial cells, offering insights into molecular and cellular mechanisms without the complexity of a whole organism. These models are valuable for initial screening and detailed mechanistic studies at the cellular level.

Neuron-like Cell Culture Systems and Primary Neuronal Cultures

Induced Pluripotent Stem Cell (iPSC)-Derived Neural Models for Developmental Studies

Induced pluripotent stem cell (iPSC)-derived neural models offer a powerful platform for studying human neural development and modeling neurological diseases in vitro. wikipedia.orgmetabolomicsworkbench.orgciteab.comnih.gov iPSCs can be differentiated into various neural cell types, including glutamatergic neurons, providing a human-specific context for research. wikipedia.orgmetabolomicsworkbench.org These models are utilized to investigate neuronal function, synaptic activity, and the impact of genetic mutations or environmental factors on neurodevelopment. citeab.comfishersci.caresearchgate.net Research in iPSC-derived neurons has explored glutamate (B1630785) toxicity and the function of NMDA receptors. wikipedia.orgmetabolomicsworkbench.orgfishersci.ca Despite the relevance of iPSC-derived neural models for studying glutamatergic compounds and neurodevelopment, specific detailed research focusing on the mechanistic effects of this compound in these models is not prominently featured in the current literature.

Organoid Systems for Complex Neurobiological Investigations

Organoid systems, three-dimensional multicellular structures derived from stem cells, recapitulate aspects of tissue architecture and complexity, allowing for more intricate neurobiological investigations compared to traditional 2D cell cultures. Brain organoids, for instance, can model aspects of brain development and function. dntb.gov.uawikipedia.org Organoids are increasingly used to study disease mechanisms, development, and metabolic processes. dntb.gov.uawikipedia.orgnih.govresearchgate.net While organoid models are valuable for exploring complex cellular interactions and pathways relevant to glutamatergic signaling and neurodevelopment, specific detailed studies investigating the mechanistic biology of this compound using neurobiological organoid systems were not found in the reviewed literature. One study mentioned N-methyl-DL-glutamic acid in the metabolomic characterization of cornea organoids, indicating its presence as a metabolite rather than its application as an experimental compound for mechanistic study. wikipedia.org

Animal Models for Investigating this compound Mechanisms (non-human, non-clinical focus)

Rodent Models for Neurochemical and Synaptic Plasticity Research

Zebrafish and Drosophila Models for Developmental Neuroscience

Zebrafish (Danio rerio) and Drosophila melanogaster are valuable model organisms in developmental neuroscience and neurotoxicity screening due to their genetic tractability, rapid development, and conserved biological pathways, including glutamatergic signaling. nih.govciteab.com Zebrafish models are used to study neurodevelopmental disorders, seizure activity, and the effects of compounds targeting glutamate receptors. nih.govuni.lu Drosophila models are employed to investigate neuronal function, amino acid metabolism, and glutamate receptors in the context of development and behavior. nih.gov Despite the utility of these models for studying glutamatergic systems and neurodevelopment, specific detailed research investigating the mechanistic biology of this compound in zebrafish or Drosophila models was not found in the reviewed literature. Studies in Drosophila have compared the effects of related amino acids like glutamate and BMAA on lifespan and locomotor function. nih.gov

Advanced Behavioral Phenotyping for Mechanistic Insights

Research into the biological mechanisms of compounds often employs behavioral phenotyping in animal models to understand their effects on complex physiological and neurological processes. Given that N-Methyl-L-glutamic acid is a derivative of glutamic acid, a central neurotransmitter involved in numerous brain functions including learning, memory, and behavior, behavioral studies could potentially offer insights into the compound's influence on the nervous system nih.govdrugbank.commdpi.comnih.gov.

While extensive research exists on the behavioral effects of glutamate receptor ligands, particularly NMDA receptor antagonists which have been studied in models of depression and cognitive function mdpi.com, specific detailed findings on advanced behavioral phenotyping studies directly utilizing this compound or N-Methyl-L-glutamic acid to elucidate their precise biological mechanisms were not prominently found in the conducted searches. Studies involving glutamate derivatives in in vivo models have explored areas such as tumor metabolic imaging, focusing on uptake and distribution rather than complex behavioral endpoints snmjournals.orgresearchgate.net.

The absence of readily available detailed research findings on advanced behavioral phenotyping specifically for this compound in the search results limits the scope of this section to primarily discussing the potential relevance based on the compound's relationship to glutamic acid. Advanced behavioral phenotyping techniques, such as operant conditioning, fear conditioning, social interaction tests, and detailed motor activity monitoring, could theoretically be applied to investigate the effects of this compound on specific behaviors mediated by glutamatergic systems. However, the current body of evidence from the searches does not provide specific data or detailed research findings from such studies for this particular compound.

Methodological Considerations and Validation Strategies for Model Systems

The use of in vitro and in vivo models to study the biology of this compound necessitates careful methodological considerations and robust validation strategies to ensure the reliability and accuracy of the results. Several factors can influence experimental outcomes, ranging from the preparation of the compound to the analytical techniques used for its detection and quantification.

One critical methodological consideration in in vitro studies, particularly those involving cell cultures and glutamate or its derivatives, is the preparation of stock solutions. L-glutamic acid powder, for instance, is often reconstituted in hydrochloric acid (HCl) due to its limited solubility in water. However, studies have shown that the presence of HCl, even at low concentrations, can alter the pH of cell culture media and significantly impact cell viability, potentially confounding the observed effects of the compound being studied researchgate.net. This highlights the importance of controlling and re-equilibrating the pH of stock solutions when using acidic salts like this compound in pH-sensitive biological assays researchgate.net.

Validation of the model system also extends to the analytical methods used to quantify the compound or its metabolites in biological matrices. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the determination of amino acids and their derivatives in various samples europa.euresearchgate.netnih.gov. The validation of these methods is crucial and typically involves assessing parameters such as selectivity, precision, accuracy, and linearity researchgate.netnih.gov. For example, a validated HPLC method for L-glutamic acid quantification demonstrated acceptable precision and accuracy within specific concentration ranges researchgate.net. Similarly, GC-MS methods for amino acids require specific derivatization procedures and careful validation nih.gov.

In in vivo studies, methodological considerations include the route and method of administration, as well as the collection and processing of biological samples for analysis. For instance, studies investigating the biodistribution of related compounds like 18F-labeled glutamic acid derivatives in rats involve intravenous injection and subsequent measurement of radioactivity in various tissues over time snmjournals.orgresearchgate.net. Validation in these studies includes confirming the radiochemical and enantiomeric purity of the administered compound snmjournals.org.

Furthermore, the choice of the appropriate model system (e.g., specific cell lines, animal species, or strains) is a fundamental methodological consideration that requires validation based on the research question. The relevance of the chosen model to the biological process being investigated is paramount. For instance, studies on glutamate neurotoxicity have utilized human neuroblastoma cell lines like SH-SY5Y, IMR-32, and SK-N-BE(2) as in vitro models researchgate.net. The selection of these cell lines is based on their neuronal characteristics and their responsiveness to glutamatergic insults.

Future Directions and Emerging Research Avenues for N Me Glu Oh.hcl

Integration of Multi-Omics Data for Comprehensive Biological Understanding

A holistic understanding of the biological impact of N-Me-Glu-OH.HCl necessitates an approach that integrates data from various "-omics" fields, including genomics, proteomics, and metabolomics. While direct multi-omics studies on this compound are not yet prevalent, research on related compounds and biological systems provides a clear roadmap for future investigations.

Integrated multi-omics analysis has proven effective in elucidating complex biological states, such as pre-diabetes and autoimmune diseases, by linking changes in gut microbiota to shifts in host plasma metabolites. nih.govnih.gov A similar strategy could be employed to understand the systemic effects of this compound. For instance, untargeted metabolomics could identify metabolic pathways influenced by this compound, revealing its downstream biological consequences. nih.gov

Proteomics, particularly the study of post-translational modifications, offers another critical layer of analysis. Protein α-N-methylation is an underexplored modification that can be investigated by repurposing existing proteomic datasets. nih.gov Future studies could explore whether this compound or its metabolites influence protein methylation patterns, thereby affecting protein function and cellular signaling.

Genomic studies could investigate whether this compound influences gene expression, potentially through epigenetic mechanisms. In microorganisms like Corynebacterium glutamicum, genetic modifications can significantly impact L-glutamic acid production; similar research could explore the genetic underpinnings of this compound metabolism and regulation. nih.govoup.com By combining these datasets, researchers can construct comprehensive models of the compound's interactions within a biological system.

Table 1: Potential Multi-Omics Approaches for this compound Research

Omics FieldPotential Research QuestionExemplary TechniqueExpected Outcome
MetabolomicsHow does this compound alter cellular metabolic profiles?Untargeted LC-MSIdentification of perturbed metabolic pathways and novel biomarkers.
ProteomicsDoes this compound affect protein expression or post-translational modifications like methylation?Mass Spectrometry-based ProteomicsDiscovery of protein targets and signaling cascades regulated by the compound.
GenomicsAre there genetic factors that influence the cellular response to this compound?RNA-SequencingCharacterization of changes in the transcriptome following exposure to the compound.
Integrated AnalysisWhat are the comprehensive network effects of this compound in a biological system?Computational Biology and BioinformaticsA systems-level model of the compound's mechanism of action.

Development of Novel Bioanalytical Tools for this compound and its Metabolites

Accurate and sensitive detection of this compound and its metabolites in biological matrices is fundamental to understanding its pharmacokinetics and metabolic fate. Current methods for analyzing N-methylated amino acids often rely on high-performance liquid chromatography (HPLC) coupled with pre-column derivatization using chiral reagents to separate enantiomers. nih.gov For example, N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide has been used for the detection of N-methyl-d-glutamate in biological tissues, offering detection levels as low as 5–10 picomoles. nih.gov

However, the future of bioanalysis lies in developing more direct, high-throughput, and sensitive methods. Emerging strategies in bioanalytics, particularly for complex molecules like bioconjugates, can inform the development of tools for this compound. nih.gov Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of amino acids without the need for derivatization. d-nb.infokoreascience.kr The development of mixed-mode liquid chromatography, which combines multiple separation mechanisms like cation exchange and hydrophilic interaction, could enhance the selectivity for this compound and its metabolites in complex samples like serum or tissue extracts. koreascience.kr

Furthermore, creating novel chiral derivatization reagents specifically designed for ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-ESI-MS/MS) could significantly improve the resolution and sensitivity of D/L amino acid analysis. researchgate.net The goal is to develop robust and reliable tools that can be applied across various biological matrices, from plasma to tissue biopsies, to provide a comprehensive picture of the compound's distribution and transformation in vivo. nih.gov

Table 2: Comparison of Bioanalytical Techniques for this compound

TechniquePrincipleAdvantagesFuture Development Focus
HPLC with Chiral DerivatizationSeparation of diastereomers after reaction with a chiral reagent.Good resolution of enantiomers; established methodology. nih.govNew reagents with better resolution and higher molar absorptivity. nih.gov
LC-MS/MSDirect detection based on mass-to-charge ratio.High sensitivity and selectivity; no derivatization required. koreascience.krOptimization of mixed-mode columns for improved separation from matrix components. koreascience.kr
Capillary IsotachophoresisSeparation based on electrophoretic mobility in a discontinuous buffer system.Simple, no organic solvents needed. tandfonline.comImproving separation from co-migrating compounds like ascorbic acid. tandfonline.com

Advanced Synthetic Strategies for this compound Analogs with Tailored Research Properties

The synthesis of this compound analogs is crucial for structure-activity relationship (SAR) studies and for developing molecular probes to investigate its biological targets. Modern synthetic organic chemistry offers powerful tools for creating structurally diverse, tailor-made amino acids. researchgate.net

One promising approach is the use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases, which serves as a versatile method for the asymmetric synthesis of non-proteinogenic amino acids. researchgate.net This methodology could be adapted to introduce a wide variety of functional groups onto the glutamic acid scaffold, allowing for the systematic exploration of how structural modifications impact biological activity.

Another key area is the development of analogs with specific properties for research applications. For instance, incorporating fluorescent tags or photo-crosslinking moieties would enable the identification of binding partners and cellular targets. The principles of bioconjugation chemistry, such as those used in creating antibody-drug conjugates, could be applied to link this compound analogs to larger molecules or surfaces. nih.gov Fmoc solid-phase peptide synthesis provides a robust platform for incorporating N-methylated amino acid analogs into peptides, which could be used to probe interactions with peptide receptors or enzymes. These advanced synthetic efforts will be instrumental in moving from observing the effects of this compound to mechanistically understanding its function.

Exploration of this compound in Non-Biological Academic Applications (e.g., materials science, if strictly academic and property-neutral)

While the primary research focus for this compound and its analogs has been within the biological and biochemical sciences, the unique chemical properties of amino acids and their derivatives suggest potential for exploration in other academic fields, such as materials science. Currently, there is a lack of published research in this specific area for this compound.

However, amino acids in general are explored as building blocks for novel materials. Their chirality, charge, and ability to form hydrogen bonds make them interesting candidates for developing self-assembling systems, chiral catalysts, or functional polymers. Future academic, property-neutral research could investigate the potential of this compound to act as a monomer in polymerization reactions or as a component in the formation of hydrogels or organogels. Its ability to chelate metal ions could also be explored for the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). Such fundamental research would broaden the academic scope of this compound beyond its biological context and could uncover new, unforeseen properties and applications.

Q & A

Basic Research Questions

Q. What standard protocols ensure reproducible synthesis of N-Me-Glu-OH.HCl?

  • Methodological Answer :

  • Follow a stepwise synthesis protocol: (1) Start with protected glutamic acid derivatives (e.g., Fmoc-Glu-OH) to facilitate selective N-methylation. (2) Use reductive amination or alkylation for methylation, optimizing molar ratios (e.g., 1:1.2 substrate:methylating agent) . (3) Deprotect under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt.
  • Ensure reproducibility by: (a) Documenting precise reaction conditions (temperature, pH, solvent purity) ; (b) Validating intermediate purity via TLC or HPLC ; (c) Replicating protocols across multiple batches .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Purity Assessment : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to quantify impurities (<1% threshold) .
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify methyl group incorporation (δ 2.3–2.7 ppm for N–CH3_3) and HCl salt formation (carboxylic acid proton absence) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, Cl) with ≤0.3% deviation from theoretical values .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Store in airtight, light-resistant containers at 2–8°C. Monitor humidity (<40% RH) to prevent deliquescence .
  • Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) to validate shelf life .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize this compound yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 23^3 factorial design can identify interactions between pH (4–6), temperature (25–40°C), and reaction time (12–24 hrs) .
  • Response Surface Methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions (e.g., 35°C, pH 5.2, 18 hrs for 85% yield) .

Q. How to resolve contradictions in reported physicochemical properties (e.g., melting point)?

  • Methodological Answer :

  • Comparative Analysis : Replicate published methods side-by-side to identify methodological discrepancies (e.g., heating rate variations in DSC measurements) .
  • Advanced Characterization : Use differential scanning calorimetry (DSC) with controlled heating (2°C/min) and thermogravimetric analysis (TGA) to distinguish polymorphic forms .

Q. What strategies validate the accuracy of spectroscopic data for this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals and confirm methyl group connectivity .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion ([M+H]+^+) and isotopic patterns (e.g., chlorine’s 35Cl/37Cl^{35}Cl/^{37}Cl ratio) .

Q. How to statistically analyze batch-to-batch variability in synthesis?

  • Methodological Answer :

  • Statistical Process Control (SPC) : Track critical quality attributes (e.g., purity, yield) using control charts (X-bar and R charts) to detect outliers .
  • Multivariate Analysis : Apply PCA to correlate variability with process parameters (e.g., stirring speed, reagent purity) .

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